molecular formula C5H3ClF3N3O2 B3048056 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole CAS No. 154357-43-4

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3048056
CAS No.: 154357-43-4
M. Wt: 229.54
InChI Key: QXHBVZNPVARJAE-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common approach might include:

    Nitration: Introduction of the nitro group to a suitable precursor.

    Halogenation: Incorporation of the chloro substituent.

    Methylation: Addition of the methyl group.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of one substituent with another, such as nucleophilic substitution of the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole may have various applications in scientific research, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as a building block in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: can be compared with other pyrazole derivatives such as:

Uniqueness

The unique combination of substituents in this compound may confer distinct chemical properties, such as increased reactivity or specific binding affinity, making it valuable for certain applications.

Properties

IUPAC Name

5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3O2/c1-11-4(6)2(12(13)14)3(10-11)5(7,8)9/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHBVZNPVARJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198841
Record name 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154357-43-4
Record name 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154357-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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